N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
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Overview
Description
MTNA , is a synthetic compound that has garnered significant attention in scientific research. Its unique chemical features make it a promising candidate for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to MTNA. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol, catalyzed by triethylamine. The resulting 1,3,4-thiadiazole derivatives are fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically follows similar principles. Optimization of reaction conditions and scalability are essential for large-scale manufacturing.
Chemical Reactions Analysis
MTNA undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents on the thiadiazole ring can be modified. Common reagents include hydrazine derivatives, halogens, and metal catalysts. Major products depend on reaction conditions and substituents.
Scientific Research Applications
MTNA finds applications across disciplines:
Chemistry: As a building block for novel compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications.
Industry: As a precursor for specialized materials.
Mechanism of Action
The precise mechanism by which MTNA exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
MTNA’s uniqueness lies in its specific chemical structure. it’s essential to compare it with related compounds:
- Other related compounds: N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine, N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamine, and more .
N-(5-methyl-1,3,4-thiadiazol-2-yl)-succinamic acid: A biochemical compound with potential proteomics applications.
Properties
CAS No. |
352670-91-8 |
---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,18,20,21) |
InChI Key |
ZHKWAQVPDVLTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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